1-(3-Fluoropyridin-4-yl)ethanone

Medicinal Chemistry Kinase Inhibitor Synthesis Process Chemistry

1-(3-Fluoropyridin-4-yl)ethanone (CAS 87674-21-3), also known as 4-Acetyl-3-fluoropyridine, is a fluorinated pyridine building block with the molecular formula C7H6FNO and a molecular weight of 139.13 g/mol. It is characterized by a fluorine atom at the 3-position and an acetyl group at the 4-position of the pyridine ring.

Molecular Formula C7H6FNO
Molecular Weight 139.13 g/mol
CAS No. 87674-21-3
Cat. No. B1314204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Fluoropyridin-4-yl)ethanone
CAS87674-21-3
Molecular FormulaC7H6FNO
Molecular Weight139.13 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=NC=C1)F
InChIInChI=1S/C7H6FNO/c1-5(10)6-2-3-9-4-7(6)8/h2-4H,1H3
InChIKeyPPULDLJGJZUOBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Fluoropyridin-4-yl)ethanone (CAS 87674-21-3) Specifications & Procurement Guide for Research Use


1-(3-Fluoropyridin-4-yl)ethanone (CAS 87674-21-3), also known as 4-Acetyl-3-fluoropyridine, is a fluorinated pyridine building block with the molecular formula C7H6FNO and a molecular weight of 139.13 g/mol [1]. It is characterized by a fluorine atom at the 3-position and an acetyl group at the 4-position of the pyridine ring . This compound is primarily used as a key intermediate in medicinal chemistry for the synthesis of more complex molecules, particularly kinase inhibitors and protein degraders . It is typically supplied as a colorless liquid with a purity of ≥95% .

Why 1-(3-Fluoropyridin-4-yl)ethanone Cannot Be Substituted with Simpler Acetylpyridines in Synthesis


While unsubstituted 4-acetylpyridine is a more common and commercially available building block, it lacks the critical fluorine atom at the 3-position. The presence of fluorine in 1-(3-fluoropyridin-4-yl)ethanone is not a minor modification but a key structural feature that drastically alters the physicochemical and biological properties of derived compounds. Fluorine atoms are strategically introduced in medicinal chemistry to modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity to a biological target . Therefore, substituting 1-(3-fluoropyridin-4-yl)ethanone with a non-fluorinated analog would produce a different final compound, likely with inferior or completely altered biological activity, negating the purpose of the synthetic campaign designed for a specific fluorinated motif [1].

Quantitative Evidence for 1-(3-Fluoropyridin-4-yl)ethanone as a Key Synthetic Intermediate


Quantified Yield in Key Pharmaceutical Intermediate Synthesis

The synthesis of 1-(3-fluoropyridin-4-yl)ethanone, a crucial intermediate for multiple pharmaceutical compounds, has been optimized and reported with a high yield. A documented method involves the reaction of 3-fluoro-N-methoxy-N-methylpyridine-4-carboxamide with methyl magnesium bromide in tetrahydrofuran (THF), providing the target compound with a 92% yield after workup . This compares favorably to alternative synthetic strategies for similar building blocks, which may require more steps or harsher conditions, directly impacting procurement decisions for scale-up and cost-efficiency [1].

Medicinal Chemistry Kinase Inhibitor Synthesis Process Chemistry

Critical Role in Building Targeted Protein Degraders (PROTACs)

1-(3-Fluoropyridin-4-yl)ethanone is explicitly categorized as a 'Protein Degrader Building Block' by multiple specialized chemical suppliers . This classification indicates its validated use in the synthesis of heterobifunctional molecules like PROTACs, which require precise functional handles for linking a target-binding moiety to an E3 ligase ligand. The 4-acetyl group acts as a key synthetic handle for further derivatization. While a direct head-to-head comparison with a non-fluorinated analog in a degradation assay is not available in the public domain, the specific classification and commercial availability for this purpose are strong indicators of its utility in this high-value application compared to a generic pyridine ketone .

PROTAC Targeted Protein Degradation Chemical Biology Drug Discovery

Establishing Purity Specifications for Reliable Research Outcomes

Commercially available 1-(3-fluoropyridin-4-yl)ethanone is consistently supplied with a minimum purity specification of 95% or 98%, as determined by HPLC or NMR . This baseline purity level is critical for ensuring reproducibility in subsequent synthetic steps, especially in multi-step medicinal chemistry campaigns. The compound is a liquid with a predicted boiling point of 198.7±20.0 °C at 760 mmHg and a density of 1.2±0.1 g/cm³ [1]. These defined physical properties and purity specifications facilitate accurate handling and reaction setup, which is essential for scientific rigor.

Analytical Chemistry Quality Control Procurement

Verification of Chemical Identity for Inventory and Compliance

The unique molecular structure of 1-(3-fluoropyridin-4-yl)ethanone is unambiguously defined by its InChI Key (PPULDLJGJZUOBS-UHFFFAOYSA-N) and standard SMILES notation (CC(=O)C1=C(C=NC=C1)F) [1]. These canonical identifiers are crucial for accurate registration, inventory management, and compliance with safety and import/export regulations. The compound is associated with specific hazard statements (GHS07: H302, H315) indicating acute toxicity if swallowed and skin irritation, which require appropriate handling procedures [2]. In contrast, the non-fluorinated analog, 4-acetylpyridine, has a different InChI Key (WMQUKDQWMMXRNI-UHFFFAOYSA-N) and safety profile, highlighting that they are distinct chemical entities with different regulatory and safety implications.

Regulatory Affairs Inventory Management Chemical Safety

Primary Application Scenarios for 1-(3-Fluoropyridin-4-yl)ethanone in Research


Synthesis of Novel Kinase Inhibitors for Oncology and Inflammation Research

As a key intermediate in the synthesis of complex heteroaryl compounds, 1-(3-fluoropyridin-4-yl)ethanone is used to construct molecules targeting various kinases, including those implicated in cancer and inflammatory diseases [1]. The compound's specific substitution pattern is designed to be incorporated into a larger pharmacophore that binds to the ATP-binding pocket of kinases, offering a distinct advantage over non-fluorinated building blocks due to fluorine's ability to modulate potency and metabolic stability [2].

Construction of Targeted Protein Degraders (PROTACs) for Chemical Biology

The compound is a validated building block for the synthesis of protein degraders . The 4-acetyl group serves as a versatile synthetic handle for linking to various E3 ligase ligands, enabling the creation of heterobifunctional molecules. This application is a high-value and rapidly growing area of drug discovery, making 1-(3-fluoropyridin-4-yl)ethanone a strategic procurement item for laboratories working in this field .

Development of Fluorinated Analogs for Metabolic Stability Studies

The presence of the fluorine atom at the 3-position of the pyridine ring is strategically important for modulating the metabolic stability of drug candidates . Researchers procure this compound to synthesize fluorinated analogs of lead molecules, allowing them to compare in vitro and in vivo metabolic profiles. The quantitative data on its high synthetic yield (92%) makes it a practical and cost-effective choice for generating these analogs in sufficient quantities for biological testing .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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